molecular formula C10H6BrNO B2451095 3-Bromoquinoline-8-carbaldehyde CAS No. 1556231-57-2

3-Bromoquinoline-8-carbaldehyde

Cat. No.: B2451095
CAS No.: 1556231-57-2
M. Wt: 236.068
InChI Key: AXABLSRVYDFNNR-UHFFFAOYSA-N
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Description

3-Bromoquinoline-8-carbaldehyde is a chemical compound belonging to the quinoline family. It is characterized by the presence of a bromine atom at the 3rd position and an aldehyde group at the 8th position of the quinoline ring. This compound has a molecular formula of C10H6BrNO and a molecular weight of 236.07 g/mol . It is a white to yellow solid that is typically stored at temperatures between 2-8°C .

Properties

IUPAC Name

3-bromoquinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO/c11-9-4-7-2-1-3-8(6-13)10(7)12-5-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXABLSRVYDFNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-Bromoquinoline-8-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions include 3-bromoquinoline-8-carboxylic acid, 3-bromoquinoline-8-methanol, and various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 3-Bromoquinoline-8-carbaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes or receptors, leading to the modulation of cellular processes. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Biological Activity

3-Bromoquinoline-8-carbaldehyde, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. Characterized by a bromine atom at the 3-position and an aldehyde group at the 8-position of the quinoline ring, its molecular formula is C10_{10}H6_6BrNO, with a molecular weight of approximately 232.06 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Enzyme Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of cytochrome P450 1A2 (CYP1A2). This enzyme is crucial in drug metabolism, and the inhibition by this compound suggests potential applications in modulating drug interactions and metabolic pathways. The interaction with CYP1A2 can lead to altered pharmacokinetics for drugs metabolized by this enzyme, indicating a need for careful consideration in therapeutic contexts.

Cellular Interaction

Research indicates that this compound influences various cellular processes by binding to specific biomolecules. This binding can affect gene expression and cell signaling pathways, which are essential for maintaining cellular homeostasis and responding to external stimuli.

Antimicrobial Properties

The compound has shown promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, derivatives of quinoline compounds have been evaluated for their antibacterial properties, revealing that modifications in structure can enhance activity against resistant strains .

Anticancer Potential

Research into the anticancer properties of quinoline derivatives has identified this compound as a potential candidate. Its unique structure allows it to interact with cancer cell lines, leading to apoptosis and inhibiting tumor growth. Studies have suggested that similar compounds exhibit significant cytotoxicity against various cancer types, warranting further investigation into their mechanisms .

In Vitro Studies

A series of experiments have shown that this compound exhibits moderate to high biological activity across different assays. For example:

Compound Activity IC50 (µg/mL)
This compoundAntibacterial0.014 - 5.87
Quinoline derivativesAntimalarialVaries
Other related compoundsAnticancerVaries

These findings indicate that structural modifications can significantly impact biological activity and potency.

Pharmacological Applications

The compound's inhibitory effect on CYP1A2 has implications for drug development. By understanding its interaction with this enzyme, researchers can better predict drug-drug interactions and optimize therapeutic regimens involving co-administered medications.

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